molecular formula C24H22N2O3S B11317839 N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide

N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide

Cat. No.: B11317839
M. Wt: 418.5 g/mol
InChI Key: ZJLSFMAXBFPNAX-UHFFFAOYSA-N
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Description

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE: is a complex organic compound that features a thiazole ring, a benzoxepine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzoxepine moiety. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzoxepine Ring: This step involves the cyclization of a suitable precursor, often through a Friedel-Crafts acylation reaction.

    Final Coupling: The thiazole and benzoxepine intermediates are coupled using a suitable coupling reagent, such as EDCI or DCC, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for key steps, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine), nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.

Scientific Research Applications

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
  • N-[(4-ethylphenyl)methyl]-3-(3-fluorophenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Uniqueness

N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-7-METHOXY-1-BENZOXEPINE-4-CARBOXAMIDE is unique due to its combination of a thiazole ring and a benzoxepine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of biological activities compared to similar compounds.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C24H22N2O3S/c1-3-16-4-6-17(7-5-16)12-21-15-25-24(30-21)26-23(27)18-10-11-29-22-9-8-20(28-2)14-19(22)13-18/h4-11,13-15H,3,12H2,1-2H3,(H,25,26,27)

InChI Key

ZJLSFMAXBFPNAX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=CC(=C4)OC)OC=C3

Origin of Product

United States

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